molecular formula C37H24N2O6 B5372280 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene CAS No. 139265-69-3

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene

Cat. No.: B5372280
CAS No.: 139265-69-3
M. Wt: 592.6 g/mol
InChI Key: FGQAUBYZWGQYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene is a complex organic compound known for its unique structural properties It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features nitrophenoxy groups attached to the fluorene core

Properties

IUPAC Name

9,9-bis[4-(4-nitrophenoxy)phenyl]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H24N2O6/c40-38(41)27-13-21-31(22-14-27)44-29-17-9-25(10-18-29)37(35-7-3-1-5-33(35)34-6-2-4-8-36(34)37)26-11-19-30(20-12-26)45-32-23-15-28(16-24-32)39(42)43/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQAUBYZWGQYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)OC7=CC=C(C=C7)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347031
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139265-69-3
Record name 9H-Fluorene, 9,9-bis[4-(4-nitrophenoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene typically involves a multi-step process. One common method starts with 9,9-bis(4-hydroxyphenyl)fluorene. This compound is reacted with 2-chloro-5-nitrobenzotrifluoride in the presence of a base such as potassium carbonate in a solvent like dimethylacetamide (DMAc). The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can participate in further substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed

    Reduction: 9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene.

    Substitution: Depending on the substituents introduced, a variety of functionalized derivatives can be formed.

Scientific Research Applications

Polymer Science

Synthesis of Cardo Polymers
BPF is utilized in the synthesis of fluorene-based cardo polymers, which exhibit superior optical, thermal, and mechanical properties. These polymers are increasingly applied in advanced materials for electronics and coatings due to their enhanced performance characteristics. The incorporation of BPF into polymer matrices can improve the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .

Polyarylene Ethers Production
BPF is also involved in producing polyarylene ethers. These materials are known for their excellent thermal and chemical resistance, making them ideal for use in electrical insulation and components in harsh environments. The ability to modify the properties of polyarylene ethers through the incorporation of BPF allows for tailored applications in various industrial sectors .

Electronics

Organic Light-Emitting Diodes (OLEDs)
The structural characteristics of BPF make it a candidate for use in organic light-emitting diodes (OLEDs). Its ability to facilitate charge transport and light emission is critical in developing efficient OLED devices. Research indicates that modifications to the fluorene core can enhance the luminescent properties of OLEDs, leading to brighter displays and improved energy efficiency .

Field-Effect Transistors (FETs)
BPF derivatives have been explored as active materials in organic field-effect transistors (OFETs). The electron-donating nature of the nitrophenoxy groups enhances charge mobility within the device, contributing to better performance metrics such as higher on/off ratios and improved switching speeds. This application is particularly relevant in flexible electronics where lightweight and adaptable materials are essential .

Toxicology and Environmental Science

Endocrine Disruption Studies
Recent studies have highlighted the potential endocrine-disrupting properties of BPF. Research indicates that BPF exhibits strong antiestrogenic activity, which raises concerns regarding its safety in consumer products. In animal models, exposure to BPF has been linked to disruptions in female development, specifically affecting uterine weight and endometrial health. These findings underscore the importance of evaluating the toxicological profiles of compounds like BPF before widespread application .

Case Studies

Study Application Findings
Study on Cardo PolymersSynthesis using BPFEnhanced optical and thermal properties compared to traditional polymers
OLED DevelopmentUse of BPF derivativesImproved luminescence and energy efficiency in OLED devices
Toxicological AssessmentEndocrine disruption potentialSignificant antiestrogenic effects observed in adolescent mice

Mechanism of Action

The mechanism by which 9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene exerts its effects largely depends on its application. In polymer chemistry, its rigid structure and functional groups contribute to the formation of polymers with high thermal stability and mechanical strength. The nitro groups can be reduced to amines, which can then participate in further polymerization reactions, enhancing the material properties.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis[4-(4-aminophenoxy)phenyl]fluorene: A reduced form of the compound with amine groups instead of nitro groups.

    9,9-Bis[4-(4-methoxyphenoxy)phenyl]fluorene: A derivative with methoxy groups.

Uniqueness

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene is unique due to its nitro groups, which provide distinct reactivity and potential for further functionalization. This makes it particularly valuable in the synthesis of high-performance polymers and advanced materials.

Biological Activity

9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens and cancer cell lines, and insights from molecular docking studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C27H22N2O4\text{C}_{27}\text{H}_{22}\text{N}_{2}\text{O}_{4}

This structure features a fluorene backbone with nitrophenoxy groups that are believed to contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. The following table summarizes key findings regarding its efficacy against various microbial strains:

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus17.5
Escherichia coli15.2
Candida albicans14.0
Pseudomonas aeruginosa16.3

The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. A study evaluated its effects on several human cancer cell lines using the MTS assay to determine cell viability:

Cell Line IC50 (µM) Effectiveness (%) Reference
MCF-7 (Breast)25.070.23
A-549 (Lung)30.565.00
HeLa (Cervical)20.075.00

The compound showed promising cytotoxic effects, particularly against the HeLa cell line, suggesting that it may interfere with cancer cell proliferation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of DNA Synthesis : The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both bacterial and cancer cells .
  • Reactive Oxygen Species Generation : It may induce oxidative stress leading to apoptosis in cancer cells.
  • Molecular Docking Studies : Docking simulations have shown strong binding affinity to target proteins associated with cancer and microbial growth, indicating a potential pathway for therapeutic application .

Case Studies

  • Antimicrobial Efficacy : In a study focused on various Schiff base derivatives derived from fluorene compounds, it was found that those with nitrophenoxy substitutions exhibited enhanced antimicrobial activity compared to their counterparts without such modifications .
  • Anticancer Evaluation : A recent investigation into the cytotoxic effects of bis(spiropyrazolone) derivatives showed that modifications similar to those found in this compound could lead to significant inhibition of tumor growth in vitro .

Q & A

Q. Methodological Recommendations

  • Differential Scanning Calorimetry (DSC) : Use a heating rate of 10°C/min under nitrogen to standardize Tg measurements.
  • Thermogravimetric Analysis (TGA) : Compare weight loss at 5% degradation (Td₅%) to assess thermal stability .

What characterization techniques are critical for confirming the structure of this compound?

Q. Basic Techniques

  • FTIR : Confirm nitro group presence via peaks at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric stretch) .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm, with fluorene methylidene protons at δ 4.5–5.0 ppm .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C₃₇H₂₄N₂O₆: C 74.98%, H 3.99%, N 4.63%) .

Q. Advanced Methods

  • X-ray Crystallography : Resolve molecular geometry, as in , where dihedral angles between fluorene and phenoxy groups were measured (116.1°).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 606.16 for [M+H]⁺) .

How do substituents on fluorene derivatives impact their performance in perovskite solar cells?

Application in Photovoltaics
Fluorene derivatives with electron-rich groups (e.g., -NH₂) act as dopant-free hole-transport materials (HTMs). reports 15.9% efficiency in inverted perovskite cells using 9,9-bis(4-aminophenyl)fluorene (FDA), attributed to:

  • Energy Level Alignment : HOMO (-5.2 eV) matches perovskite’s valence band (-5.4 eV).
  • Morphology : Planar fluorene backbone improves film uniformity.

Q. Methodological Challenges

  • Stability Testing : Expose devices to 85°C/85% RH for 500 hours; fluorene-based HTMs show <10% efficiency drop due to hydrophobic backbones .

What strategies improve gas permeability-selectivity trade-offs in fluorene-based thermal rearrangement (TR) membranes?

Advanced Material Design
TR polymers derived from 9,9-bis[4-(4-amino-2-hydroxyphenoxy)phenyl]fluorene (BAHPPF) exhibit tunable gas separation by varying diamine ratios. highlights:

  • Copolymerization : Blending rigid BAHPF (high CO₂ permeability) with flexible BAHPPF (enhanced selectivity) achieves optimal Robeson upper bounds.
  • Thermal Treatment : Heating at 450°C converts polyimides to polybenzoxazoles, creating microvoids for enhanced gas diffusion .

Q. Methodological Solutions

  • Side-Chain Engineering : Introduce bulky groups (e.g., propargyloxy in ) to disrupt crystallinity.
  • Solvent Blending : Use mixed solvents (e.g., DMAc/chloroform) to enhance dissolution .
  • Post-Synthetic Modification : Epoxidation or acrylate functionalization improves compatibility with polar solvents .

What computational tools aid in predicting the optoelectronic properties of nitrophenoxy-substituted fluorenes?

Q. Advanced Modeling

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts HOMO/LUMO levels and charge mobility .
  • Molecular Dynamics (MD) : Simulate packing behavior to correlate with experimental XRD data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Bis[4-(4-nitrophenoxy)phenyl]fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.